4-fluoro-N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
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Overview
Description
4-FLUORO-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE typically involves the construction of the triazolopyrimidine core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the annulation of a pyrimidine moiety to a triazole ring can be achieved through various synthetic strategies .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups .
Scientific Research Applications
4-FLUORO-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has shown potential as an anticancer agent by inhibiting specific enzymes like CDK2.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- **Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
Properties
Molecular Formula |
C18H12FN5O2 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
4-fluoro-N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C18H12FN5O2/c19-13-8-6-12(7-9-13)16(26)21-17-22-18-20-14(10-15(25)24(18)23-17)11-4-2-1-3-5-11/h1-10H,(H2,20,21,22,23,26) |
InChI Key |
YXGCLQYXYBWDAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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